4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride
Overview
Description
4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is a chemical compound with the CAS Number: 1220033-22-6 . Its molecular weight is 235.75 . The IUPAC name for this compound is 4-((2-(allyloxy)ethoxy)methyl)piperidine hydrochloride .
Molecular Structure Analysis
The linear formula of 4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is C11H22ClNO2 . The InChI code for this compound is 1S/C11H21NO2.ClH/c1-2-7-13-8-9-14-10-11-3-5-12-6-4-11;/h2,11-12H,1,3-10H2;1H .Scientific Research Applications
Parkinsonism Research
4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride has been studied in the context of Parkinsonism. A study highlighted that certain chemicals, including analogs of piperidine, could selectively damage cells in the substantia nigra, leading to parkinsonism, which was observed in patients using an illicit drug intravenously (Langston et al., 1983).
Analgesic and Sedative Research
The compound has been associated with studies on analgesics and sedatives. Hydroxyzine, structurally related to piperidine, is used primarily to treat anxiety and as a sedative/hypnotic. It operates without impairing mental acuity, possibly by suppressing activity in certain subcortical areas of the CNS (Johnson, 1982).
Cancer Treatment Research
The metabolite SN-38, derived from Irinotecan which has a piperidine moiety, is implicated in treatment-related diarrhea, a side effect of the cancer treatment. The study explored the relationship between glucuronidation rates of SN-38 and gastrointestinal toxicity (Gupta et al., 1994). Another study on a different anticoagulant, MD 805, with a piperidine structure, showed it to be effective without significant platelet activation, suggesting its utility in anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).
Psychiatric Disorder Research
Studies have also explored compounds with piperidine structures for psychiatric disorders. For instance, CX516, an ampakine modulating the AMPA receptor, was tested as a sole agent in patients with schizophrenia but showed no clear improvement in psychosis or cognition (Marenco et al., 2002). CPT-11, another compound with a piperidine ring, showed promise in phase II trials for various cancers, but its use was limited by severe hematological and gastrointestinal effects (Rowinsky et al., 1994).
Receptor Occupancy Research
The compound DU 125530, with a piperazine-piperidine structure, was studied for its potential in treating anxiety and mood disorders by targeting 5-HT(1A) receptors. The study highlighted its tolerability and dose-dependent receptor occupancy (Rabiner et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-(2-prop-2-enoxyethoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-7-13-8-9-14-10-11-3-5-12-6-4-11;/h2,11-12H,1,3-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTVTTBMAFDAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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